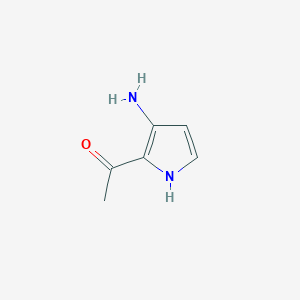
3-chloro-N,N-diethyl-4-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N,N-diethyl-4-hydroxybenzamide is an organic compound with the molecular formula C11H14ClNO2 It is a derivative of benzamide, characterized by the presence of a chlorine atom at the third position, two ethyl groups attached to the nitrogen atom, and a hydroxyl group at the fourth position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N,N-diethyl-4-hydroxybenzamide typically involves the following steps:
Nitration of Benzene: Benzene is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is reduced to aniline.
Chlorination: Aniline is chlorinated to form 3-chloroaniline.
Acylation: 3-chloroaniline is acylated with diethylamine to form 3-chloro-N,N-diethylbenzamide.
Hydroxylation: Finally, the benzamide is hydroxylated at the fourth position to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N,N-diethyl-4-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the chlorine atom.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-chloro-N,N-diethyl-4-oxobenzamide.
Reduction: Formation of N,N-diethyl-4-hydroxybenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-chloro-N,N-diethyl-4-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its analgesic and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-chloro-N,N-diethyl-4-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and the chlorine atom play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N,N-diethylbenzamide: Lacks the hydroxyl group at the fourth position.
N,N-diethyl-4-hydroxybenzamide: Lacks the chlorine atom at the third position.
3-chloro-N,N-dimethyl-4-hydroxybenzamide: Has methyl groups instead of ethyl groups attached to the nitrogen atom.
Uniqueness
3-chloro-N,N-diethyl-4-hydroxybenzamide is unique due to the presence of both the chlorine atom and the hydroxyl group, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C11H14ClNO2 |
|---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
3-chloro-N,N-diethyl-4-hydroxybenzamide |
InChI |
InChI=1S/C11H14ClNO2/c1-3-13(4-2)11(15)8-5-6-10(14)9(12)7-8/h5-7,14H,3-4H2,1-2H3 |
InChI Key |
RFUYFRIRMSQWDA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



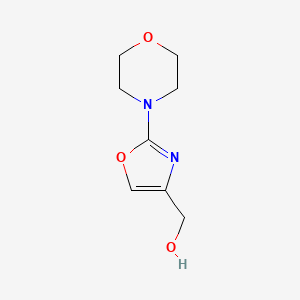
amino}benzaldehyde](/img/structure/B13869230.png)
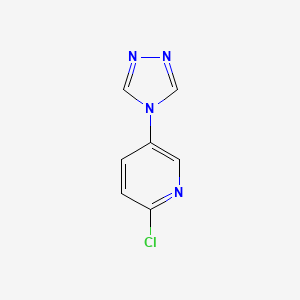
![Methyl 5-amino-2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methylbenzoate](/img/structure/B13869240.png)

![2-amino-N-[2-amino-4-(3-hydroxyphenyl)quinazolin-6-yl]acetamide](/img/structure/B13869248.png)
![Methyl 6-bromo-3-chloro-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13869256.png)
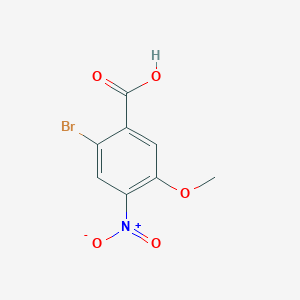
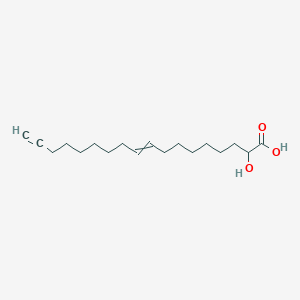
![[4-[1-(1H-imidazol-5-yl)ethyl]-3-methylpyridin-2-yl]methanol](/img/structure/B13869263.png)

![7-(4-Chlorophenyl)spiro[2.5]oct-6-ene-6-carbaldehyde](/img/structure/B13869270.png)
